Cas no 1393530-82-9 (6-Bromo-4-methoxypyridine-2-sulfonyl chloride)
6-Bromo-4-methoxypyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- AB80903
- 2-Bromo-4-methoxypyridine-6-sulfonyl chloride
- 6-BROMO-4-METHOXYPYRIDINE-2-SULFONYL CHLORIDE
- 6-Bromo-4-methoxypyridine-2-sulfonyl chloride
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- Inchi: 1S/C6H5BrClNO3S/c1-12-4-2-5(7)9-6(3-4)13(8,10)11/h2-3H,1H3
- InChI Key: UTWQXFVAHFANTR-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=N1)S(=O)(=O)Cl)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 266
- XLogP3: 2.2
- Topological Polar Surface Area: 64.599
6-Bromo-4-methoxypyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012366-250mg |
2-Bromo-4-methoxypyridine-6-sulfonyl chloride |
1393530-82-9 | 95% | 250mg |
1,068.20 USD | 2021-06-08 | |
| Alichem | A029012366-1g |
2-Bromo-4-methoxypyridine-6-sulfonyl chloride |
1393530-82-9 | 95% | 1g |
3,010.80 USD | 2021-06-08 |
6-Bromo-4-methoxypyridine-2-sulfonyl chloride Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 6-Bromo-4-methoxypyridine-2-sulfonyl chloride
Introduction to 6-Bromo-4-methoxypyridine-2-sulfonyl chloride (CAS No. 1393530-82-9)
6-Bromo-4-methoxypyridine-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1393530-82-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a versatile intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structural features, including a bromo substituent at the 6-position and a methoxy group at the 4-position of the pyridine ring, combined with the presence of a sulfonyl chloride functionality at the 2-position, make it a valuable building block for medicinal chemists and synthetic organic chemists.
The sulfonyl chloride moiety in 6-Bromo-4-methoxypyridine-2-sulfonyl chloride is particularly noteworthy due to its reactivity. Sulfonyl chlorides are well-known for their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of sulfonamide derivatives. These derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The bromo substituent on the pyridine ring further enhances the compound's utility as it can be readily modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Pyridine derivatives, in particular, have been extensively explored due to their diverse biological activities. The combination of a bromo group and a sulfonyl chloride in 6-Bromo-4-methoxypyridine-2-sulfonyl chloride makes it an attractive candidate for further functionalization. For instance, researchers have utilized this compound to synthesize novel sulfonamides that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various diseases, making them prime targets for drug development.
One of the most compelling aspects of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride is its role in the development of small-molecule inhibitors for protein-protein interactions. Protein-protein interactions are fundamental to many cellular processes and are often disrupted in disease states. By designing molecules that can modulate these interactions, researchers aim to develop treatments for conditions such as cancer, autoimmune diseases, and neurological disorders. The sulfonyl chloride functionality allows for the easy introduction of sulfonamide linkages, which can be tailored to interact specifically with target proteins.
Moreover, the bromo and methoxy substituents provide additional handles for further chemical modification. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at the brominated position, expanding the compound's synthetic utility. This flexibility has made 6-Bromo-4-methoxypyridine-2-sulfonyl chloride a popular choice for medicinal chemists working on hit-to Lead optimization programs.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in drug discovery. Several academic groups have reported novel derivatives synthesized from 6-Bromo-4-methoxypyridine-2-sulfonyl chloride that exhibit promising biological activity. For instance, researchers have demonstrated that certain sulfonamides derived from this intermediate exhibit potent inhibitory effects on kinases involved in tumor growth and progression. These findings highlight the compound's potential as a scaffold for developing next-generation therapeutics.
In addition to its pharmaceutical applications, 6-Bromo-4-methoxypyridine-2-sulfonyl chloride has found utility in materials science research. Pyridine-based compounds are known for their ability to form coordination complexes with metals, which can be exploited in various catalytic applications. The presence of both bromo and sulfonyl chloride functionalities allows for multiple coordination sites, making it possible to design complex metalorganic frameworks (MOFs) with tailored properties.
The synthesis of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the bromination of 4-methoxypyridine at the 6-position followed by sulfonylation using an appropriate sulfonic acid derivative and thionyl chloride or phosphorus pentachloride as activating agents. The resulting sulfonyl chloride is then isolated and purified for further use.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 6-Bromo-4-methoxypyridine-2-sulfonyl chloride. For example, catalytic methods have been developed that allow for selective functionalization without generating unwanted byproducts. These improvements have made it more feasible to incorporate this compound into large-scale synthetic campaigns required for drug development.
The handling and storage of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride require careful consideration due to its reactivity. While it is not classified as a hazardous material under standard regulations, proper safety measures should be observed when working with it in the laboratory. This includes using personal protective equipment such as gloves and goggles, working in a well-ventilated area or fume hood, and storing it away from moisture and incompatible substances.
In conclusion,6-Bromo-4-methoxypyridine-2-sulfonyl chloride (CAS No. 1393530-82-9) is a highly versatile intermediate with significant applications in pharmaceutical research and materials science. Its unique structural features make it an invaluable tool for synthesizing biologically active molecules and functional materials. As research continues to uncover new applications for this compound,6-Bromo-4-methoxypyridine-2-sulfonyl chloride is likely to remain a cornerstone of synthetic chemistry efforts aimed at developing innovative therapeutics and materials.
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